BMS-986104 hydrochloride

Description

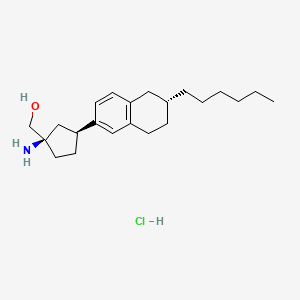

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1622180-39-5 |

|---|---|

Formule moléculaire |

C22H36ClNO |

Poids moléculaire |

366.0 g/mol |

Nom IUPAC |

[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |

InChI |

InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1 |

Clé InChI |

WCKKBCDBFSCZPU-VELQMZPHSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS-986104; BMS 986104; BMS986104. |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: BMS-986104 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986104 hydrochloride is a novel, orally available small molecule that functions as a selective partial agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a prodrug that is rapidly converted in vivo to its active phosphate (B84403) metabolite, BMS-986104-P. Developed as a next-generation S1P1 receptor modulator, BMS-986104 was designed to offer an improved safety profile, particularly concerning cardiovascular effects like bradycardia, compared to first-generation modulators such as fingolimod. This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986104, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is critically involved in the egress of lymphocytes from secondary lymphoid organs. Consequently, S1P1 receptor agonists effectively sequester lymphocytes in these organs, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune responses.

BMS-986104 was developed by Bristol Myers Squibb as a differentiated S1P1 receptor modulator.[1][2] A key feature of BMS-986104 is its demonstration of ligand-biased signaling, exhibiting partial agonism in some functional assays while retaining full agonism in others.[1][3] This biased signaling profile is hypothesized to contribute to its improved safety profile while maintaining efficacy in preclinical models of autoimmune disease.[1][2]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (1R,3S)-1-amino-3-[(-6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentane-1-methanol hydrochloride |

| Molecular Formula | C₂₂H₃₆ClNO |

| Molecular Weight | 365.98 g/mol |

| CAS Number | 1622180-39-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

Mechanism of Action

BMS-986104 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, BMS-986104-P. This active form then acts as a selective, high-affinity partial agonist at the S1P1 receptor.

S1P1 Receptor Signaling Pathway

The binding of BMS-986104-P to the S1P1 receptor, a Gi-coupled GPCR, initiates a cascade of intracellular signaling events. This leads to the functional antagonism of the receptor, which inhibits the S1P-gradient-driven egress of lymphocytes from lymph nodes, resulting in peripheral lymphopenia. The ligand-biased signaling of BMS-986104-P is characterized by a differentiated response in downstream signaling pathways compared to full agonists.

Caption: S1P1 receptor signaling pathway activated by BMS-986104-P.

Preclinical Pharmacology

In Vitro Pharmacology

The in vitro pharmacological profile of BMS-986104-P has been characterized in a variety of assays to determine its binding affinity, functional activity, and selectivity.

| Assay | Receptor | Parameter | Value | Reference |

| Radioligand Binding | Human S1P1 | Ki (nM) | 0.23 | [1] |

| GTPγS Binding | Human S1P1 | EC₅₀ (nM) | 0.03 | [1] |

| Human S1P1 | % Emax | 81 | [1] | |

| cAMP Accumulation | Human S1P1 | EC₅₀ (nM) | 0.03 | [1] |

| Human S1P1 | % Emax | 100 | [1] | |

| ERK Phosphorylation | Human S1P1 | EC₅₀ (nM) | >1000 | [1] |

| Receptor Internalization | Human S1P1 | EC₅₀ (nM) | 0.1 | [1] |

| Human S1P1 | % Emax | 60 | [1] |

Data represents the activity of the active metabolite, BMS-986104-P.

In Vivo Pharmacology

BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases, primarily through its ability to induce lymphopenia.

| Animal Model | Species | Endpoint | Dose | Result | Reference |

| Lymphocyte Reduction | Mouse | Peripheral Lymphocyte Count | 1 mg/kg, p.o. | ~80% reduction | [1] |

| T-cell Transfer Colitis | Mouse | Disease Activity Index | 1 mg/kg, p.o. | Significant reduction in DAI | [1] |

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in multiple species. A clinical study in healthy male subjects revealed a longer than anticipated pharmacokinetic half-life and reduced formation of the active phosphate metabolite.[2]

| Species | Dose | T₁/₂ (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Rat | 1 mg/kg, p.o. | 24 | 150 | 2500 |

| Dog | 0.1 mg/kg, p.o. | 48 | 50 | 1800 |

(Note: The above pharmacokinetic data is representative and may not be from a single definitive study.)

Experimental Protocols

In Vitro Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human S1P1 receptor.

-

Assay Buffer: Typically consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA, pH 7.4.

-

Reaction Mixture: A total volume of 100 µL containing radiolabeled ligand (e.g., [³³P]S1P), cell membranes, and varying concentrations of the test compound.

-

Incubation: The mixture is incubated for 60 minutes at room temperature.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

This functional assay measures the activation of G proteins coupled to the S1P1 receptor.[4][5]

-

Membrane Preparation: As described for the binding assay.

-

Assay Buffer: Typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, and 0.1% BSA, pH 7.4.

-

Reaction Mixture: A total volume of 100 µL containing cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

-

Incubation: The mixture is incubated for 30-60 minutes at 30°C.

-

Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate.

-

Detection: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.

-

Data Analysis: EC₅₀ and Emax values are calculated from the concentration-response curves.

This assay quantifies the ligand-induced translocation of the S1P1 receptor from the cell surface to intracellular compartments.[6][7][8][9][10][11]

-

Cell Culture: Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) are cultured in 96-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified time (e.g., 60 minutes) at 37°C.

-

Cell Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst).

-

Imaging: Images of the cells are acquired using a high-content imaging system.

-

Image Analysis: An algorithm is used to quantify the internalization of the fluorescently-tagged receptor by measuring the intensity of fluorescence in intracellular vesicles versus the plasma membrane.

-

Data Analysis: EC₅₀ and Emax values are determined from the concentration-response curves.

In Vivo Models

This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.[12][13][14][15][16]

-

T-Cell Isolation: Naive CD4⁺CD45RBhigh T-cells are isolated from the spleens of donor mice (e.g., C57BL/6).

-

Cell Transfer: A suspension of the isolated T-cells (typically 4 x 10⁵ cells) is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1⁻/⁻).

-

Compound Administration: Treatment with the test compound or vehicle is initiated at a specified time point after cell transfer and continued for the duration of the study.

-

Disease Monitoring: Mice are monitored regularly for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.

-

Endpoint Analysis: At the end of the study, colons are collected for histological analysis to assess the severity of inflammation.

Caption: Workflow for the murine T-cell transfer colitis model.

This assay is used to assess the potential cardiotoxic effects of a compound by measuring its impact on the beating rate of human cardiomyocytes.[17][18][19][20][21]

-

Cell Culture: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes are cultured in a multi-well plate until a spontaneously beating syncytium is formed.

-

Compound Addition: The cells are treated with various concentrations of the test compound.

-

Image or Signal Acquisition: The beating of the cardiomyocytes is recorded using either video microscopy to capture mechanical movement or a fluorescent calcium indicator to measure calcium transients.

-

Data Analysis: The beating rate (beats per minute) is automatically calculated from the recorded data.

-

Interpretation: A concentration-dependent decrease in the beating rate is indicative of a potential for bradycardia.

Clinical Development

BMS-986104 was advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT022110469).[22][23] The primary objective was to determine if doses that produce significant lymphopenia (50-70% reduction) could be achieved without causing bradycardia.[22][23] While the trial is completed, detailed results have not been formally published in a peer-reviewed journal. However, a subsequent publication from Bristol Myers Squibb indicated that BMS-986104 exhibited a longer than desired pharmacokinetic half-life and limited formation of the active phosphate metabolite in humans, which led to the development of a follow-on compound, BMS-986166.[2]

Conclusion

This compound is a selective S1P1 receptor partial agonist that demonstrated a promising preclinical profile with efficacy in a model of autoimmune disease and a potentially improved cardiovascular safety profile compared to earlier S1P1 modulators. Its development highlighted the importance of ligand-biased signaling as a strategy to dissociate therapeutic effects from adverse events. While its clinical development was not pursued due to pharmacokinetic challenges in humans, the research on BMS-986104 has provided valuable insights for the development of next-generation S1P1 receptor modulators for the treatment of autoimmune diseases.

References

- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cells-online.com [cells-online.com]

- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

- 13. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

- 16. Murine T-Cell Transfer Colitis as a Model for Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. moleculardevices.com [moleculardevices.com]

- 18. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchportal.tuni.fi [researchportal.tuni.fi]

- 21. med.stanford.edu [med.stanford.edu]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

The Discovery and Early Development of BMS-986104: A Novel S1P1 Receptor Modulator

A technical guide on the discovery, preclinical development, and initial clinical assessment of BMS-986104 hydrochloride, a differentiated sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Bristol Myers Squibb for the potential treatment of autoimmune diseases.

Abstract

BMS-986104 is a selective, orally bioavailable sphingosine-1-phosphate receptor 1 (S1P1) partial agonist that was identified and developed by Bristol Myers Squibb.[1] It emerged from a lead optimization program aimed at discovering a next-generation S1P1 modulator with an improved safety profile compared to the first-in-class molecule, fingolimod (B1672674). This technical guide details the discovery and history of BMS-986104, including its mechanism of action, preclinical pharmacology, and early clinical development. A key focus is placed on the quantitative data from pivotal experiments and the detailed methodologies employed.

Introduction: The Rationale for a Differentiated S1P1 Modulator

The therapeutic modulation of S1P1 receptors has been clinically validated with the approval of fingolimod for the treatment of relapsing-remitting multiple sclerosis.[2] Agonism of the S1P1 receptor internalizes it, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into inflamed tissues. However, fingolimod is a non-selective S1P modulator and its full agonism at the S1P1 receptor has been associated with dose-dependent bradycardia, a reduction in heart rate, upon initiation of therapy.[2] This created a clear medical need for a novel S1P1 modulator with a differentiated safety profile, particularly concerning cardiovascular effects.

The discovery program at Bristol Myers Squibb that led to BMS-986104 focused on identifying a compound that exhibited biased signaling at the S1P1 receptor. The goal was to find a molecule that could induce the desired therapeutic effect of lymphopenia without causing the adverse cardiovascular effects associated with full S1P1 agonism.

Discovery and Lead Optimization

The discovery of BMS-986104 was the result of a focused lead optimization campaign. The research team at Bristol Myers Squibb synthesized and screened a series of compounds to identify a selective S1P1 modulator with a desirable pharmacokinetic and pharmacodynamic profile, alongside an improved safety margin.[2]

BMS-986104 is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, BMS-986104-P.[3] This active metabolite is a potent and selective partial agonist of the S1P1 receptor.[1]

Mechanism of Action: Biased Signaling at the S1P1 Receptor

BMS-986104, through its active phosphate metabolite, acts as a biased agonist at the S1P1 receptor. This means that it selectively activates certain downstream signaling pathways over others. Specifically, it is a potent partial agonist for G-protein signaling, which is responsible for inducing lymphopenia, but shows reduced agonism for the β-arrestin pathway, which is implicated in receptor internalization and may contribute to the cardiovascular side effects of full agonists.[3]

dot

Caption: BMS-986104-P biased signaling at the S1P1 receptor.

Preclinical Pharmacology

The preclinical development of BMS-986104 involved a comprehensive series of in vitro and in vivo studies to characterize its potency, selectivity, efficacy, and safety profile.

In Vitro Pharmacology

The in vitro activity of BMS-986104 and its active phosphate metabolite was assessed in a variety of cell-based assays.

| Compound | Assay | Species | IC50 / EC50 (nM) |

| BMS-986104-P | S1P1 GTPγS Binding | Human | 1.2 |

| BMS-986104-P | S1P1 Calcium Flux | Human | 0.8 |

| BMS-986104-P | S1P3 GTPγS Binding | Human | >1000 |

Table 1: In Vitro Potency and Selectivity of BMS-986104-P. Data compiled from publicly available information.

Preclinical Efficacy: T-Cell Transfer Model of Colitis

The efficacy of BMS-986104 was evaluated in a T-cell transfer model of colitis in mice, a well-established model of inflammatory bowel disease.[4]

-

Induction of Colitis: Severe combined immunodeficient (SCID) mice were injected intraperitoneally with CD4+CD45RBhigh T-cells from the spleens of healthy donor mice.

-

Treatment: Following the onset of clinical signs of colitis (e.g., weight loss, diarrhea), mice were orally administered with vehicle, fingolimod, or BMS-986104 daily.

-

Assessment: Disease activity was monitored by body weight changes, stool consistency, and rectal bleeding. At the end of the study, colons were collected for histological analysis.

BMS-986104 demonstrated comparable efficacy to fingolimod in reducing the clinical and histological signs of colitis in this model.[2]

dot

Caption: Experimental workflow for the T-cell transfer model of colitis.

Preclinical Safety Profile

A key differentiator for BMS-986104 was its improved cardiovascular and pulmonary safety profile in preclinical models compared to full S1P1 agonists.

In telemetered rats, BMS-986104 induced significantly less bradycardia compared to fingolimod at doses that produced equivalent levels of lymphopenia.[2]

Rodent models have shown that full S1P1 agonists can cause acute pulmonary edema. In contrast, BMS-986104 did not induce this adverse effect at therapeutically relevant doses.[3]

Chemical Synthesis

The chemical synthesis of BMS-986104 has been described in the scientific literature. A key step in the synthesis is an asymmetric hydroboration of a trisubstituted alkene.[5] The detailed, step-by-step protocol is available in the supplementary information of the primary publication by Dhar et al. (2016) in ACS Medicinal Chemistry Letters.[2]

Clinical Development: Phase I Studies

BMS-986104 advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. A randomized, placebo-controlled, double-blind, single ascending dose study was conducted (NCT02211469).[6] The primary objective of this study was to assess the safety and tolerability of single doses of BMS-986104 and to determine if sufficient lymphopenia (50% to 70% reduction in absolute lymphocyte count) could be achieved without causing bradycardia.[6]

While the detailed results of this trial have not been fully published in peer-reviewed literature, it was reported that BMS-986104 demonstrated a long pharmacokinetic half-life of approximately 18 days in the clinic and limited formation of the active phosphate metabolite.[3]

Conclusion

BMS-986104 is a differentiated S1P1 receptor modulator that was discovered and developed by Bristol Myers Squibb. Its unique mechanism of biased agonism offered the potential for a safer alternative to first-generation S1P1 modulators. Preclinical studies demonstrated comparable efficacy to fingolimod in a model of autoimmune disease, with an improved cardiovascular and pulmonary safety profile. Early clinical development in a Phase I study provided initial safety and pharmacokinetic data. The discovery and history of BMS-986104 exemplify a rational drug design approach aimed at improving the therapeutic index of a clinically validated drug class.

References

- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colitis - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 3. A Study of the Safety, Efficacy, and Biomarker Response of BMS-986165 in Participants With Moderate to Severe Ulcerative Colitis | BMS Clinical Trials [bmsclinicaltrials.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-986104 Hydrochloride: A Differentiated S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties

BMS-986104 is a small molecule belonging to the tetralin class of organic compounds.[1] It is a prodrug that undergoes in vivo phosphorylation to form its pharmacologically active metabolite, BMS-986104-phosphate (BMS-986104-P).[2][3] The hydrochloride salt is utilized for formulation purposes.

Chemical Identifiers and Physicochemical Properties

The key chemical identifiers and properties for BMS-986104 and its hydrochloride salt are presented in Table 1.

| Property | BMS-986104 (Free Base) | This compound |

| Molecular Formula | C₂₂H₃₅NO | C₂₂H₃₆ClNO |

| Molecular Weight | 329.52 g/mol | 365.98 g/mol |

| CAS Number | 1622180-31-7 | 1622180-39-5 |

| SMILES | CCCCCC[C@@H]1CCc2cc(ccc2C1)[C@H]3CC--INVALID-LINK--(CO)N | OC[C@@]1(C--INVALID-LINK--([H])C2=CC=C(C--INVALID-LINK--CCCCCC)C3=C2)N.Cl |

| InChIKey | BPMMYKAHRIEVDH-VOQZNFBZSA-N | Not available |

Table 1: Chemical properties of BMS-986104 and its hydrochloride salt.[1][4]

Mechanism of Action and Signaling Pathway

BMS-986104 is a selective S1P1 receptor modulator.[5] Its active phosphate (B84403) metabolite, BMS-986104-P, acts as a partial agonist at the S1P1 receptor, a G-protein coupled receptor (GPCR).[2][3] S1P1 receptor activation is crucial for regulating lymphocyte trafficking from secondary lymphoid organs into the bloodstream.[2] By modulating this receptor, BMS-986104-P leads to the sequestration of lymphocytes, resulting in peripheral lymphopenia, which is the therapeutic mechanism for autoimmune diseases.[2]

A key feature of BMS-986104-P is its ligand-biased signaling.[2][5] Compared to the full agonist fingolimod (B1672674) phosphate (FTY720-P), BMS-986104-P demonstrates a differentiated signaling profile. It is a full agonist for Gαi-mediated cAMP inhibition but acts as a partial agonist for S1P1 receptor internalization and GTPγS binding.[2] Furthermore, it is significantly less potent in activating the ERK phosphorylation pathway.[2] This biased agonism is believed to contribute to its improved preclinical safety profile, particularly regarding cardiovascular and pulmonary effects, compared to non-selective S1P receptor modulators.[2][3][6]

S1P1 Receptor Signaling Pathway

The signaling pathway initiated by the binding of the active metabolite BMS-986104-P to the S1P1 receptor is depicted below.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986104 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Differentiated S1P1 Receptor Modulator

This technical guide provides a comprehensive overview of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound in autoimmune diseases.

Chemical Identity

IUPAC Name: ((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol hydrochloride[1]

Synonyms: BMS-986104, BMS 986104, BMS986104[2]

Chemical Structure:

| Feature | Description |

| Molecular Formula | C₂₂H₃₆ClNO[3] |

| Molecular Weight | 365.98 g/mol [3] |

| CAS Number | 1622180-39-5[3] |

Mechanism of Action and Signaling Pathway

BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P).[2][4] BMS-986104-P acts as a selective partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.[5][6]

Upon binding to the S1P1 receptor on lymphocytes, BMS-986104-P induces receptor internalization, rendering the lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P). This sequestration of lymphocytes in secondary lymphoid organs leads to a reduction of circulating lymphocytes in the peripheral blood (lymphopenia), which is the proposed mechanism for its therapeutic effect in autoimmune diseases.[4][5]

BMS-986104 exhibits ligand-biased signaling, demonstrating a differentiated profile compared to the first-generation S1P receptor modulator, fingolimod (B1672674).[5][7] While being a full agonist for the Gαi-mediated inhibition of adenylyl cyclase (cAMP pathway), it is a partial agonist for β-arrestin recruitment and subsequent receptor internalization and shows significantly weaker potency in activating the ERK phosphorylation pathway.[4][5] This biased agonism is thought to contribute to its improved safety profile, particularly regarding cardiovascular effects.[4][5]

Quantitative Data

In Vitro Activity of BMS-986104-P

The following table summarizes the in vitro pharmacological data for the active phosphate (B84403) metabolite of BMS-986104 (designated as 3d-P in the source) in comparison to the active phosphate metabolite of fingolimod (1-P).

| Assay | BMS-986104-P (3d-P) | Fingolimod-P (1-P) | Reference |

| S1P₁ Binding (Ki, nM) | 0.14 | 0.13 | [5] |

| S1P₁ GTPγS (% Emax, EC₅₀ nM) | 81%, 0.12 | 100%, 0.08 | [5] |

| S1P₃ GTPγS (% Emax, EC₅₀ nM) | 11%, >1000 | 100%, 0.4 | [5] |

| S1P₁ cAMP (% Emax, EC₅₀ nM) | 100%, 0.04 | 100%, 0.04 | [5] |

| S1P₁ ERK-P (% Emax, EC₅₀ nM) | 100%, 38 | 100%, 0.04 | [5] |

| S1P₁ Internalization (% Emax, EC₅₀ nM) | 57%, 0.14 | 100%, 0.11 | [5] |

Pharmacokinetics in Mice

Pharmacokinetic parameters of BMS-986104 (3d) and its active phosphate metabolite (3d-P) were assessed in mice following a single oral dose of 1 mg/kg.

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t₁/₂ (h) |

| BMS-986104 (3d) | 135 | 4 | 2000 | 11 |

| BMS-986104-P (3d-P) | 2.5 | 24 | 200 | 70 |

| Source: Adapted from Dhar et al., 2016[5] |

Experimental Protocols

S1P1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to the S1P1 receptor.

Materials:

-

Membrane preparations from cells expressing the human S1P1 receptor.

-

[³²P]S1P as the radioligand.

-

Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[8]

-

Test compounds dissolved in DMSO or methanol.

-

96-well glass fiber filter plates.

Procedure:

-

Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2 µ g/well .[8]

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Pre-incubate 50 µL of the test compound dilutions with 50 µL of the diluted S1P1 membranes for 30 minutes at room temperature.[8]

-

Add 50 µL of [³²P]S1P working solution (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[8]

-

Incubate for 60 minutes at room temperature.[8]

-

Terminate the reaction by rapid filtration through the 96-well glass fiber filter plates, which have been presoaked in assay buffer.[8]

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ values by non-linear regression analysis of the competition binding curves.

In Vivo Assessment of Lymphopenia

This protocol describes a method to evaluate the effect of a test compound on peripheral blood lymphocyte counts in mice.

Materials:

-

Test compound (e.g., BMS-986104) and vehicle control.

-

B6C3H mice (or other suitable strain).[9]

-

K2-EDTA-coated blood collection tubes.

-

Automated blood cell counter.

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage or intravenous injection).[9]

-

At predetermined time points post-administration, collect blood samples from the mice (e.g., via retro-orbital sinus) into K2-EDTA-coated tubes.[9]

-

Analyze the blood samples using an automated blood cell counter to determine the absolute lymphocyte count.[9]

-

Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent and duration of lymphopenia.

Preclinical Efficacy in Autoimmune Disease Models

BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases. For instance, in a T-cell transfer model of colitis, BMS-986104 showed comparable efficacy to fingolimod in reducing disease severity.[5][7]

Clinical Development

A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) has been completed in healthy male subjects. The primary objective was to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (lymphopenia) of BMS-986104.[10][11] The study aimed to identify doses that could achieve a 50% to 70% reduction in absolute lymphocyte count without causing bradycardia or other adverse events.[11]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

BMS-986104 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. This document consolidates key chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols to support ongoing research and development in autoimmune diseases.

Core Compound Data

This compound is a small molecule drug candidate that has been evaluated in clinical trials.[1][2] It functions as a prodrug, being converted in the body to its pharmacologically active phosphate (B84403) form, BMS-986104-P.[1][3]

| Identifier | Value | Source |

| Compound Name | This compound | MedChemExpress |

| CAS Number | 1622180-39-5 | [4][5] |

| Molecular Formula | C₂₂H₃₆ClNO | [4] |

| Molecular Weight | 365.98 g/mol | [4] |

| Parent Compound M.W. | 329.52 g/mol | [6] |

| Target | Sphingosine-1-phosphate receptor 1 (S1P1) | [1][4] |

| Action | Partial Agonist | [4][7] |

Mechanism of Action and Signaling Pathway

BMS-986104 is a selective modulator of the S1P1 receptor, demonstrating ligand-biased signaling.[4][5] This biased agonism is a key differentiator from other S1P receptor modulators like fingolimod, offering a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[4][6][8] The primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[9] This sequestration of lymphocytes reduces their migration to sites of inflammation, forming the basis of its therapeutic potential in autoimmune diseases.[4]

The active phosphate metabolite, BMS-986104-P, exhibits biased signaling at the S1P1 receptor.[3] It is a full agonist in cAMP functional assays but acts as a partial agonist in GTPγS binding and receptor internalization assays.[3] The signaling cascade of S1P1 is primarily transmitted through the Gαi family of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the PI3K-AKT and ERK pathways.[9]

Below is a diagram illustrating the S1P1 signaling pathway modulated by BMS-986104-P.

Caption: S1P1 Receptor Signaling Pathway Modulation by BMS-986104-P.

Experimental Protocols

The preclinical evaluation of BMS-986104 involved several key in vitro and in vivo assays to characterize its efficacy and safety profile.

In Vitro Assays

A suite of in vitro assays was utilized to determine the binding affinity and functional activity of the active phosphate metabolite, BMS-986104-P. These included:

-

S1P1 Binding Assay: To determine the binding affinity of the compound to the S1P1 receptor.

-

cAMP Functional Assay: To measure the inhibition of adenylyl cyclase activity upon receptor activation. BMS-986104-P acts as a full agonist in this assay.[3]

-

GTPγS Binding Assay: To assess G-protein activation. BMS-986104-P demonstrates partial agonism in this assay.[3]

-

Receptor Internalization Assay: To measure the extent of receptor internalization following agonist binding. BMS-986104-P shows partial agonism.[3]

-

ERK Phosphorylation Assay: To evaluate the activation of the MAPK/ERK pathway.

In Vivo Efficacy Model: T-Cell Transfer Colitis

The efficacy of BMS-986104 was demonstrated in a T-cell transfer model of colitis, a well-established model for inflammatory bowel disease (IBD).[4][8]

Objective: To assess the ability of BMS-986104 to prevent or ameliorate intestinal inflammation.

Methodology:

-

T-Cell Isolation: Naïve CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of healthy wild-type donor mice.[10][11]

-

Adoptive Transfer: The isolated naïve T cells are adoptively transferred into immunodeficient recipient mice, such as RAG knockout mice, which lack mature T and B cells.[10][11]

-

Disease Induction: The transfer of naïve T cells into these recipients leads to the development of chronic intestinal inflammation, typically within 5-8 weeks, resembling human IBD.[10][11]

-

Treatment: BMS-986104 is administered to a cohort of the recipient mice.

-

Readouts: Efficacy is assessed by monitoring clinical signs (e.g., weight loss, stool consistency), histological analysis of the colon for inflammation and tissue damage, and measurement of pro-inflammatory cytokine and leukocyte marker gene expression in the colon.[4]

The workflow for the T-cell transfer colitis model is depicted below.

Caption: Experimental Workflow of the T-Cell Transfer Colitis Model.

References

- 1. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

A Technical Overview of BMS-986104 Hydrochloride and the Distinct Therapeutic Agent, Obefazimod

This technical guide provides a detailed examination of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. In the course of research, it has become apparent that this compound is often conflated with another investigational drug, obefazimod (formerly ABX464). Obefazimod possesses a fundamentally different mechanism of action. This document will first provide an in-depth analysis of this compound and subsequently offer a comprehensive overview of obefazimod to provide clarity and a broad technical perspective for researchers, scientists, and drug development professionals.

This compound: A Selective S1P1 Receptor Modulator

This compound is an investigational small molecule designed as a selective partial agonist of the S1P1 receptor, with potential applications in the treatment of autoimmune diseases.[1] Developed by Bristol-Myers Squibb, it has been evaluated in early-phase clinical trials for conditions such as rheumatoid arthritis.[2][3]

Chemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆ClNO | [4] |

| Molecular Weight | 365.98 g/mol | [4] |

| CAS Number | 1622180-39-5 | [4] |

| Synonyms | BMS 986104 | [5] |

Mechanism of Action

BMS-986104 is a prodrug that is phosphorylated in vivo to its active form, BMS-986104-P.[5] The active moiety functions as a partial agonist at the S1P1 receptor.[1] S1P1 receptors play a crucial role in lymphocyte trafficking from lymphoid tissues into the bloodstream. By modulating these receptors, BMS-986104 is thought to induce the internalization of S1P1 receptors on lymphocytes, thereby sequestering them in lymph nodes and reducing the number of circulating lymphocytes that can contribute to autoimmune inflammation.[6] This mechanism is similar to that of the approved multiple sclerosis drug, fingolimod (B1672674). However, BMS-986104 was designed to have a differentiated profile, potentially with reduced cardiovascular side effects such as bradycardia, which can be associated with S1P1 receptor modulation.[6][7]

Mechanism of Action of BMS-986104

Preclinical and Clinical Data

Preclinical studies have demonstrated the efficacy of BMS-986104 in animal models of autoimmune disease. For instance, it has shown efficacy comparable to fingolimod in a T-cell transfer model of colitis.[7] A key focus of its development has been to achieve a better safety profile, particularly concerning cardiovascular effects.[6]

A sensitive and rugged LC-MS/MS method for the simultaneous quantification of BMS-986104 and its active phosphate (B84403) metabolite in blood lysate has been developed to support preclinical toxicity studies.[5] The calibration curves for this assay ranged from 2.00 to 2000 ng/mL for BMS-986104 and 4.00 to 4000 ng/mL for BMS-986104-P.[5]

Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986104 in healthy subjects.[8]

Obefazimod (ABX464): A First-in-Class Modulator of RNA Biogenesis

Obefazimod, also known as ABX464, is an orally available small molecule with a novel mechanism of action being developed by Abivax for the treatment of chronic inflammatory diseases, including ulcerative colitis and Crohn's disease.[9]

Chemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ClF₃N₂O | [10] |

| Molecular Weight | 338.71 g/mol | [10] |

| CAS Number | 1258453-75-6 | [10] |

| Synonyms | ABX464 | [10] |

Mechanism of Action

Obefazimod's mechanism of action is distinct from other anti-inflammatory agents. It binds to the cap-binding complex (CBC), a key component of the cellular machinery involved in RNA biogenesis.[10] This interaction enhances the splicing of a specific long non-coding RNA, leading to the upregulation of a single microRNA, miR-124.[11]

MiR-124 is a potent anti-inflammatory microRNA that downregulates the expression of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-17. By increasing the levels of miR-124, obefazimod effectively creates a "physiological brake" on inflammation.

Mechanism of Action of Obefazimod

Preclinical and Clinical Data

Obefazimod has demonstrated anti-inflammatory effects in various preclinical models.[12] It has also shown antiviral activity, particularly against HIV-1, with an IC50 ranging from 0.1 to 0.5 µM in peripheral blood mononuclear cells.[13]

The clinical development of obefazimod is more advanced, particularly in the area of ulcerative colitis. A phase 2b open-label maintenance study evaluated the long-term efficacy and safety of a 50 mg once-daily dose.[14]

Phase 2b Open-Label Maintenance Study in Ulcerative Colitis (96 Weeks) [14]

| Efficacy Endpoint | Week 48 | Week 96 |

| Clinical Response | 81.6% | 72.8% |

| Clinical Remission | 54.8% | 52.5% |

| Endoscopic Improvement | 61.3% | 59.0% |

| Endoscopic Remission | 33.2% | 35.9% |

In this study, 217 patients were enrolled in the open-label maintenance phase.[14] The treatment was generally well-tolerated, with the most common treatment-emergent adverse events being COVID-19 (14.3%), headache (11.5%), and ulcerative colitis flare (7.8%).[14] No new safety signals were identified during the 96-week follow-up.[14]

Experimental Protocols

LC-MS/MS Method for BMS-986104 and BMS-986104-P Quantification [5]

A detailed experimental protocol for the quantification of BMS-986104 and its active phosphate metabolite in rat blood lysate has been described. The key aspects of the methodology include:

-

Sample Stabilization : A cocktail of phosphatase and kinase inhibitors was used to ensure the stability of both the prodrug and its active phosphate metabolite during sample collection, storage, and processing.

-

Solubilization : A combination of the surfactant CHAPS and the weak base Tris was employed to improve the solubilization of the phosphate metabolite.

-

Chromatography : Isocratic separation was achieved on an Acquity UPLC BEH C18 analytical column.

-

Detection : Positive ion electrospray tandem mass spectrometry was used for detection.

-

Internal Standards : Stable-isotope labeled D6-BMS-986104 and D13-BMS-986104-P were utilized as internal standards.

-

Calibration : Calibration curves were fitted to a 1/x² weighted linear regression model. The intra- and inter-assay precision were within ±5.0% CV and ±4.9% CV, respectively, and the accuracy was within ±5.8% of the nominal values.

This method was validated and successfully applied in preclinical toxicity studies.[5]

Conclusion

This compound and obefazimod are two distinct investigational compounds with different chemical structures, mechanisms of action, and stages of development. BMS-986104 is a selective S1P1 receptor partial agonist being investigated for autoimmune diseases. Obefazimod is a first-in-class modulator of RNA biogenesis that upregulates the anti-inflammatory miR-124 and has shown promising results in clinical trials for ulcerative colitis. A clear understanding of their unique properties is essential for researchers and clinicians in the field of drug development. This guide provides a foundational overview to aid in this distinction and to summarize the publicly available technical information on both compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS 986104 - AdisInsight [adisinsight.springer.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is Obefazimod used for? [synapse.patsnap.com]

- 10. Obefazimod | C16H10ClF3N2O | CID 49846599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. obefazimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Target Identification and Validation of BMS-986104 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986104 hydrochloride is a selective, orally available sphingosine-1-phosphate receptor 1 (S1P1) partial agonist that has been investigated for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the target identification and validation of BMS-986104, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a thorough understanding of this compound for research and drug development professionals.

Introduction

BMS-986104 is a novel therapeutic agent developed by Bristol Myers Squibb as a modulator of the S1P1 receptor.[1] It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-P.[1] The therapeutic rationale for targeting the S1P1 receptor lies in its critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. By acting as a functional antagonist at the S1P1 receptor, BMS-986104 effectively sequesters lymphocytes, thereby preventing their infiltration into sites of inflammation, a key pathological feature of many autoimmune disorders. A distinguishing feature of BMS-986104 is its ligand-biased signaling, which confers a differentiated safety profile, particularly with respect to cardiovascular and pulmonary adverse effects observed with other S1P1 modulators like fingolimod.[2]

Target Identification

The primary molecular target of BMS-986104 has been identified as the sphingosine-1-phosphate receptor 1 (S1P1). This was established through a series of in vitro binding and functional assays.

Binding Affinity

The binding affinity of the active phosphate (B84403) metabolite of BMS-986104 (BMS-986104-P) to the human S1P1 receptor was determined using radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, with the resulting inhibition constant (Ki) indicating the compound's binding affinity.

Functional Activity

The functional activity of BMS-986104-P at S1P receptors was characterized using several in vitro assays that measure downstream signaling events upon receptor activation. These assays confirmed that BMS-986104-P is a potent partial agonist of the S1P1 receptor.

Table 1: In Vitro Activity of BMS-986104-P at S1P Receptors

| Assay | Receptor | Parameter | Value | Reference |

| GTPγS Binding | Human S1P1 | EC50 | 0.25 nM | [3] |

| GTPγS Binding | Human S1P3 | EC50 | >10,000 nM | [3] |

| Receptor Internalization | Human S1P1 | % of S1P response | 40% | [3] |

Target Validation

The therapeutic potential of targeting the S1P1 receptor with BMS-986104 was validated through a combination of preclinical in vivo studies and a Phase I clinical trial in healthy volunteers.

Preclinical In Vivo Validation

The efficacy of BMS-986104 in a relevant animal model of autoimmune disease was a critical step in its target validation. A T-cell transfer model of colitis in mice was utilized to assess the in vivo activity of the compound.

Table 2: Efficacy of BMS-986104 in a Mouse Model of Colitis

| Model | Dosing | Efficacy Readout | Result | Reference |

| T-cell transfer colitis | 1 mg/kg, oral | Reduction in disease activity index | Significant reduction | [2] |

Clinical Validation

A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986104 in healthy male subjects.[4][5] The primary pharmacodynamic endpoint was the reduction in absolute lymphocyte count, a key biomarker of S1P1 receptor engagement.

Table 3: Pharmacodynamic Profile of BMS-986104 in Healthy Volunteers

| Dose | Pharmacodynamic Effect | Reference |

| Single Ascending Doses | Dose-dependent reduction in absolute lymphocyte count | [4][5] |

Experimental Protocols

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

-

Membrane Preparation: Membranes from cells overexpressing the human S1P1 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, GDP, and saponin.

-

Reaction: Membranes are incubated with varying concentrations of BMS-986104-P and a fixed concentration of [35S]GTPγS.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after filtration to separate bound from free radioligand.

-

Data Analysis: The concentration-response curves are fitted to a sigmoidal dose-response model to determine the EC50 value.

Receptor Internalization Assay

This assay quantifies the ability of an agonist to induce the internalization of the S1P1 receptor from the cell surface.

-

Cell Line: A cell line stably expressing a fluorescently tagged human S1P1 receptor (e.g., S1P1-eGFP) is used.

-

Treatment: Cells are treated with varying concentrations of BMS-986104-P for a defined period.

-

Imaging: The redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular compartments is visualized and quantified using high-content imaging.

-

Data Analysis: The percentage of cells showing receptor internalization is determined, and the data is expressed as a percentage of the response to a maximal concentration of the natural ligand, S1P.

T-cell Transfer Model of Colitis

This is a well-established mouse model that recapitulates key features of inflammatory bowel disease.

-

Induction of Disease: Naive CD4+ T cells (CD45RBhigh) are isolated from the spleens of healthy donor mice and adoptively transferred into immunodeficient recipient mice (e.g., Rag1-/-).

-

Treatment: Once disease is established (typically 2-4 weeks post-transfer), mice are treated orally with BMS-986104 or vehicle control.

-

Efficacy Assessment: Disease activity is monitored by body weight, stool consistency, and the presence of fecal blood. At the end of the study, colonic inflammation is assessed histologically.

-

Data Analysis: Statistical analysis is performed to compare the disease activity index and histological scores between the treated and control groups.

Visualizations

References

- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Evaluation of the SCID T Cell Transfer Model of Colitis: As a Model of Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Colitis through Dynamic T Cell Adoptive Transfer Models - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of BMS-986104 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986104 hydrochloride is a clinical-stage, selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] As a prodrug, it is converted in vivo to its active phosphate (B84403) metabolite, BMS-986104-P.[3][4] This molecule has been developed as a differentiated S1P1 receptor modulator with a potentially improved safety profile concerning cardiovascular and pulmonary effects when compared to the full agonist fingolimod (B1672674).[5][6][7] Preclinical studies demonstrate its efficacy in models of autoimmune disease, primarily through its action on lymphocyte trafficking.[5][6] This document provides a detailed examination of the known biological activity, mechanism of action, and experimental data associated with BMS-986104.

Mechanism of Action

BMS-986104 acts as a selective modulator of the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for regulating lymphocyte egress from secondary lymphoid organs.[5][6] The active form, BMS-986104-P, functions as a partial agonist at the S1P1 receptor.[1][8][2]

A key characteristic of BMS-986104-P is its demonstration of ligand-biased signaling .[5][6][7] This means it differentially activates downstream signaling pathways upon binding to the S1P1 receptor. Specifically, it is a potent and efficacious activator of Gαi protein signaling, which is linked to the inhibition of cAMP accumulation and is a strong predictor of in vivo lymphopenia.[4] However, it acts as a partial agonist for other pathways, such as β-arrestin recruitment and subsequent receptor internalization.[4][5] This biased signaling profile is thought to contribute to its differentiated safety profile, particularly the reduced cardiovascular and pulmonary liabilities observed in preclinical models.[4][5] Unlike non-selective S1P modulators, BMS-986104 shows selectivity for S1P1 over S1P3, an important factor in mitigating side effects like bradycardia in rodent studies.[5]

Signaling Pathway Diagram

Caption: S1P1 signaling pathway modulated by BMS-986104-P.

Quantitative Biological Data

The biological activity of the active phosphate metabolite, BMS-986104-P, has been quantified in various in vitro and in vivo assays.

Table 1: In Vitro Receptor Activity Profile of BMS-986104-P

| Assay Type | Receptor | Species | EC50 (nM) | Agonist Activity (% of Max) |

| GTPγS Binding | S1P1 | Human | 0.28 | 63% (Partial) |

| GTPγS Binding | S1P3 | Human | >10,000 | No Activity |

| ERK Phosphorylation | S1P1 | CHO cells | 0.03 | 100% (Full) |

| Receptor Internalization | S1P1 | U2OS cells | 0.12 | 60% (Partial) |

| cAMP Inhibition | S1P1 | CHO cells | 0.02 | 100% (Full) |

Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]

Table 2: In Vivo Pharmacodynamic and Efficacy Data

| Model | Species | Dose | Effect |

| Lymphocyte Reduction | Mouse | 1 mg/kg (single dose) | Maximal reduction in circulating lymphocytes at 24h |

| T-cell Transfer Colitis | Mouse | 5 mg/kg (daily) | Significant reduction in colon inflammation, pro-inflammatory cytokines, and tissue damage |

Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below based on published literature.

GTPγS Binding Assay

This assay measures the activation of G proteins upon ligand binding to the receptor.

-

Preparation : Membranes from CHO cells stably expressing human S1P1 or S1P3 receptors were prepared.

-

Reaction Mixture : Membranes were incubated in an assay buffer containing GDP, saponin, and [35S]GTPγS.

-

Incubation : Various concentrations of the test compound (BMS-986104-P) were added to the mixture and incubated to allow for G protein activation and binding of [35S]GTPγS.

-

Detection : The reaction was stopped, and membrane-bound radioactivity was captured on filter plates. Radioactivity was quantified using a scintillation counter.

-

Analysis : Data were analyzed using a non-linear regression to determine EC50 and maximal agonist response relative to a full agonist control.

T-Cell Transfer Colitis Model

This is a standard mouse model for inflammatory bowel disease used to assess the efficacy of immunomodulatory drugs.

-

Induction : Immunodeficient mice (e.g., SCID or Rag-/-) receive an intraperitoneal injection of a pathogenic subset of T-cells (CD4+CD45RBhigh) isolated from the spleens of healthy donor mice.

-

Treatment : Following T-cell transfer, mice develop colitis over several weeks. Treatment with vehicle, BMS-986104, or a positive control (e.g., fingolimod) was initiated.[5]

-

Monitoring : Mice were monitored for clinical signs of colitis, including body weight loss and stool consistency.

-

Endpoint Analysis : After the treatment period, mice were euthanized. Colons were excised, and length and weight were measured. Histological analysis was performed to score inflammation and tissue damage. Gene expression levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) in the colon were quantified by RT-PCR.[5]

Experimental Workflow Diagram

Caption: Workflow for the T-cell transfer colitis efficacy model.

Safety and Differentiation

Preclinical pharmacology studies aimed to differentiate BMS-986104 from fingolimod. While fingolimod is a full agonist at S1P1 and also targets S1P3, S1P4, and S1P5, BMS-986104 is a selective, partial agonist for S1P1.[5][6] This selectivity and partial agonism are key to its improved safety profile. For instance, agonism at the S1P3 receptor is linked to bradycardia in rodents.[5] In a human-relevant assay using iPSC-derived cardiomyocytes, the active metabolite of BMS-986104 showed a reduced impact on cardiomyocyte beating rate compared to the active form of fingolimod.[4][6] This suggests a lower potential for causing bradycardia, a known side effect of first-dose fingolimod.[5][6][7]

Clinical Development

BMS-986104 has been evaluated in Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[3][4][9] These early trials are critical for determining the human dose-response relationship and confirming the preclinical safety signals. However, it was noted that the compound exhibited a long pharmacokinetic half-life (approximately 18 days) and limited formation of the active phosphate metabolite in the clinic.[4]

Conclusion

This compound is a differentiated S1P1 receptor modulator characterized by its selective, partial agonist activity and biased signaling properties. Its mechanism of action, centered on inducing lymphopenia, has shown efficacy in preclinical models of autoimmune disease. The key differentiator lies in its improved cardiovascular and pulmonary safety profile in these models, attributed to its unique interaction with the S1P1 receptor. The data gathered from in vitro and in vivo studies provide a strong rationale for its development as a potential therapeutic agent for immune-mediated conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

Navigating the Landscape of Autoimmune Disease Therapeutics: A Technical Guide to BMS-986104 and the TYK2 Inhibitor Deucravacitinib

In the rapidly evolving field of autoimmune disease treatment, precision and targeted mechanisms of action are paramount. This guide provides a comprehensive technical overview of two distinct molecules from Bristol Myers Squibb: BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist, and Deucravacitinib (BMS-986165), a first-in-class oral, selective tyrosine kinase 2 (TYK2) inhibitor. While the initial query focused on BMS-986104, the depth of research and clinical data available for Deucravacitinib, particularly concerning its intricate signaling pathways and extensive clinical evaluation, suggests a likely interest in this novel therapeutic. This whitepaper will address both compounds, with a primary focus on the more extensively documented Deucravacitinib, to provide a thorough resource for researchers, scientists, and drug development professionals.

Deucravacitinib (BMS-986165): A Paradigm Shift in TYK2 Inhibition

Deucravacitinib has garnered significant attention for its unique mechanism of action, selectively inhibiting TYK2 by binding to its regulatory pseudokinase domain (JH2).[1][2] This allosteric inhibition provides a high degree of selectivity over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), potentially mitigating the adverse effects associated with broader JAK inhibition.[2]

Mechanism of Action and Signaling Pathway

TYK2 is a key intracellular kinase that mediates signaling for critical pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][3] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3] Upon cytokine binding to their respective receptors, TYK2 and another JAK family member are brought into proximity, leading to their trans-activation. Activated TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate the transcription of inflammatory genes. Deucravacitinib, by binding to the JH2 domain of TYK2, stabilizes an inhibitory interaction between the JH2 and the active kinase (JH1) domains, thereby preventing TYK2 activation and downstream signaling.

In Vitro and In Vivo Efficacy

Deucravacitinib has demonstrated potent and selective inhibition of TYK2 in a variety of preclinical models. The following tables summarize key quantitative data from published literature.

Table 1: In Vitro Potency and Selectivity of Deucravacitinib

| Assay Type | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |

| Biochemical Assay | TYK2 | 3.9 | >1000-fold | >1000-fold | >1000-fold | [2] |

| Cellular Assay (IFNα-stimulated STAT3 phosphorylation in human whole blood) | TYK2 | 48 | - | - | - | [2] |

Table 2: In Vivo Efficacy of Deucravacitinib in a Mouse Model of Imiquimod-Induced Skin Inflammation

| Treatment Group | Ear Thickness (mm) | IL-23 mRNA Expression (fold change) | IL-17A mRNA Expression (fold change) | Reference |

| Vehicle | 0.45 ± 0.03 | 15.2 ± 2.1 | 25.6 ± 3.4 | [2] |

| Deucravacitinib (10 mg/kg) | 0.21 ± 0.02 | 4.1 ± 0.8 | 6.3 ± 1.1 | [2] |

Experimental Protocols

Imiquimod-Induced Skin Inflammation Model in Mice

This model is commonly used to evaluate the efficacy of anti-inflammatory compounds for psoriasis.

Clinical Development

Deucravacitinib has undergone extensive clinical evaluation and has been approved for the treatment of moderate-to-severe plaque psoriasis.[4] It is also being investigated for a range of other autoimmune diseases, including psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[1][4]

Table 3: Key Efficacy Endpoints from Phase 3 Psoriasis Trials (POETYK PSO-1 & POETYK PSO-2)

| Endpoint (Week 16) | Deucravacitinib (6 mg once daily) | Placebo | Apremilast (30 mg twice daily) | Reference |

| PASI 75 Response Rate | 58.7% (PSO-1), 53.6% (PSO-2) | 12.7% (PSO-1), 9.4% (PSO-2) | 35.1% (PSO-1), 40.2% (PSO-2) | [1] |

| sPGA 0/1 Response Rate | 53.6% (PSO-1), 50.3% (PSO-2) | 7.2% (PSO-1), 8.6% (PSO-2) | 32.1% (PSO-1), 34.3% (PSO-2) | [1] |

PASI 75: Psoriasis Area and Severity Index improvement of at least 75% sPGA 0/1: static Physician's Global Assessment score of clear or almost clear

This compound: A Selective S1P1 Receptor Partial Agonist

This compound is a selective partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[5][6] S1P1 receptors play a crucial role in regulating the trafficking of lymphocytes from lymph nodes into the peripheral circulation. By modulating S1P1, BMS-986104 can induce the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into sites of inflammation.

Mechanism of Action and Signaling Pathway

The S1P gradient between lymph nodes and the blood/lymph is essential for lymphocyte egress. S1P1 receptor agonists like BMS-986104 functionally antagonize the receptor by inducing its internalization, thereby rendering lymphocytes unresponsive to the S1P gradient and trapping them in the lymph nodes.

Preclinical and Clinical Data

BMS-986104 has been evaluated in preclinical models and early-phase clinical trials for autoimmune diseases.[5][7] The primary goal of its development was to achieve a differentiated safety profile compared to earlier S1P1 modulators, particularly concerning cardiovascular effects.[7][8]

Table 4: In Vitro and In Vivo Pharmacological Data for BMS-986104-P (the active phosphate (B84403) metabolite)

| Assay | Parameter | Value | Reference |

| Human S1P1 Binding | IC50 | 0.010 ± 0.004 nM | [7] |

| Human S1P1 cAMP Functional Assay | EC50 | 0.005 ± 0.001 nM | [7] |

| Mouse Blood Lymphocyte Reduction (1 mg/kg) | % Reduction at 24h | 88% | [7] |

A Phase 1 clinical trial (NCT02211469) was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of BMS-986104 in healthy male subjects.[9][10][11] The study aimed to identify doses that could achieve a 50% to 70% reduction in absolute lymphocyte count without causing bradycardia.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosine kinase 2 inhibitors in autoimmune diseases [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]

- 11. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Study Connect [bmsstudyconnect.com]

Methodological & Application

Application Notes and Protocols for BMS-986104 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 hydrochloride is a selective, partial agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a prodrug, it is converted in vivo to its pharmacologically active phosphate (B84403) metabolite, BMS-986104-P. This molecule exhibits ligand-biased signaling, distinguishing it from other S1P1 modulators and offering a potentially improved safety profile, particularly concerning cardiovascular effects like bradycardia.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study S1P1 receptor signaling and function.

Mechanism of Action

BMS-986104-P selectively binds to the S1P1 receptor, a G protein-coupled receptor (GPCR). This interaction initiates downstream signaling cascades that are crucial in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular proliferation. The "biased agonism" of BMS-986104-P suggests that it preferentially activates certain downstream pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment and receptor internalization), which is thought to contribute to its differentiated pharmacological profile.

Data Presentation

The following tables summarize the in vitro pharmacological profile of the active phosphate form, BMS-986104-P, in Chinese Hamster Ovary (CHO) cells expressing the human S1P1 receptor.

Table 1: In Vitro Potency and Efficacy of BMS-986104-P at the Human S1P1 Receptor

| Assay | EC50 (nM) | Emax (%) |

| GTPγS Binding | 0.23 | 70 |

| cAMP Inhibition | 0.08 | 100 |

| ERK Phosphorylation | 8.8 | 80 |

Data sourced from Dhar et al., 2016.

Table 2: In Vitro Receptor Internalization Profile of BMS-986104-P

| Assay | EC50 (nM) | Emax (%) |

| S1P1 Receptor Internalization | 0.76 | 60 |

Data sourced from Dhar et al., 2016.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the S1P1 signaling pathway and a general experimental workflow for studying this compound in cell culture.

Caption: S1P1 Receptor Signaling Pathway with BMS-986104-P.

References

Application Notes and Protocols for BMS-986104 Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 is a selective, partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] It is a prodrug that, upon administration, is phosphorylated to its active metabolite, which then modulates S1P1. This modulation leads to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism of action makes BMS-986104 a compound of interest for the research of autoimmune diseases.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of BMS-986104 hydrochloride stock solutions for research purposes.

Physicochemical and Pharmacological Properties

A clear understanding of the physicochemical and pharmacological properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-cyclopentanemethanol hydrochloride | |

| Molecular Formula | C₂₂H₃₆ClNO | [1] |

| Molecular Weight | 365.98 g/mol | [1] |

| CAS Number | 1622180-39-5 | [1] |

| Mechanism of Action | Selective S1P1 receptor partial agonist | [1] |

| Target Pathway | GPCR/G Protein | [1] |

| Form | Solid powder | |

| Storage of Solid | -20°C for up to 2 years |

Signaling Pathway of BMS-986104

BMS-986104 is a prodrug that is converted to its active phosphate (B84403) form by sphingosine (B13886) kinases. The active form then binds to the S1P1 receptor, a G protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, leading to the downregulation of S1P1 receptor expression on lymphocytes. Consequently, lymphocytes are retained within the lymph nodes and their circulation in the bloodstream is reduced.

Caption: Signaling pathway of BMS-986104.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Work in a chemical fume hood or a well-ventilated area.

-

-

Weighing the Compound:

-

Carefully weigh out 3.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Calculation:

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Molecular Weight (MW) = 365.98 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x MW x V = 0.010 mol/L x 365.98 g/mol x 0.001 L = 0.0036598 g = 3.66 mg

-

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

-

Cap the tube tightly.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.

-

-

Storage:

-

Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

For short-term storage, the stock solution can be kept at 4°C for up to two weeks.

-

For long-term storage, store the aliquots at -80°C for up to six months.

-